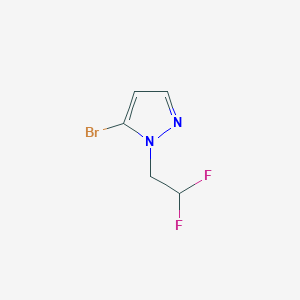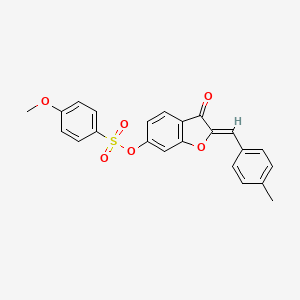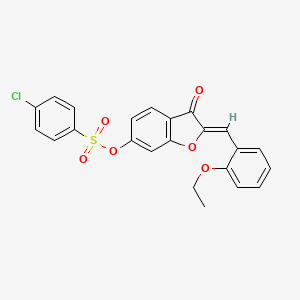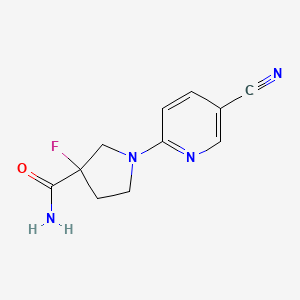![molecular formula C14H17F3N2O5S B12219400 4-[(4-Acetamidobenzenesulfonamido)methyl]-5,5,5-trifluoropentanoic acid](/img/structure/B12219400.png)
4-[(4-Acetamidobenzenesulfonamido)methyl]-5,5,5-trifluoropentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Acetamidobenzenesulfonamido)methyl]-5,5,5-trifluoropentanoic acid is a complex organic compound that features a trifluoromethyl group, a sulfonamide group, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Acetamidobenzenesulfonamido)methyl]-5,5,5-trifluoropentanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-acetamidobenzenesulfonyl chloride with a suitable trifluoromethyl-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The intermediate product is then subjected to further reactions to introduce the pentanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Acetamidobenzenesulfonamido)methyl]-5,5,5-trifluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-[(4-Acetamidobenzenesulfonamido)methyl]-5,5,5-trifluoropentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-[(4-Acetamidobenzenesulfonamido)methyl]-5,5,5-trifluoropentanoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonamide group can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: A simpler analog without the trifluoromethyl and pentanoic acid groups.
Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfonamide group but different overall structure.
Trifluoromethylbenzenesulfonamide: Contains the trifluoromethyl and sulfonamide groups but lacks the acetamido and pentanoic acid moieties.
Uniqueness
4-[(4-Acetamidobenzenesulfonamido)methyl]-5,5,5-trifluoropentanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide and acetamido groups provide opportunities for hydrogen bonding and other interactions with biological targets.
Properties
Molecular Formula |
C14H17F3N2O5S |
|---|---|
Molecular Weight |
382.36 g/mol |
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]-5,5,5-trifluoropentanoic acid |
InChI |
InChI=1S/C14H17F3N2O5S/c1-9(20)19-11-3-5-12(6-4-11)25(23,24)18-8-10(14(15,16)17)2-7-13(21)22/h3-6,10,18H,2,7-8H2,1H3,(H,19,20)(H,21,22) |
InChI Key |
QRLTYMHMFJVYPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(CCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Morpholinoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12219323.png)
![4-tert-butyl-N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12219324.png)

![4-phenoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide](/img/structure/B12219327.png)


![5-[(1,3-benzodioxol-5-ylmethyl)amino]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B12219359.png)
![1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12219365.png)

![4-[2-(2-Methylphenylthio)acetylamino]benzoic acid](/img/structure/B12219375.png)

![N-[(4-propan-2-ylphenyl)methyl]pyridin-2-amine](/img/structure/B12219380.png)
![N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12219383.png)

